molecular formula C18H34O2 B13425557 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)-

Cat. No.: B13425557
M. Wt: 282.5 g/mol
InChI Key: MSIPWWGBPPHCBZ-ZHEFSGTFSA-N
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Description

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

The synthesis of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves several steps. One common synthetic route includes the hydrogenation of indene derivatives followed by functional group modifications to introduce the hydroxyl and pentanol groups. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form corresponding halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- include:

The uniqueness of 1H-Indene-1-pentanol, octahydro-4-hydroxy-alpha,alpha,epsilon,7a-tetramethyl-, (epsilonS,1R,3aR,4S,7aR)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol

InChI

InChI=1S/C18H34O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-16,19-20H,5-12H2,1-4H3/t13?,14?,15?,16?,18-/m1/s1

InChI Key

MSIPWWGBPPHCBZ-ZHEFSGTFSA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2O)C

Origin of Product

United States

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